3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 2742653-92-3
VCID: VC11996756
InChI: InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3
SMILES: CN(C)C1CC(C1)C2OCCO2
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine

CAS No.: 2742653-92-3

Cat. No.: VC11996756

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine - 2742653-92-3

Specification

CAS No. 2742653-92-3
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
Standard InChI InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3
Standard InChI Key UNBVYUMFACITSB-UHFFFAOYSA-N
SMILES CN(C)C1CC(C1)C2OCCO2
Canonical SMILES CN(C)C1CC(C1)C2OCCO2

Introduction

Chemical Identity and Structural Features

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride (CAS 2742653-93-4) is a bicyclic organic compound featuring a cyclobutane core substituted with a 1,3-dioxolane ring and a dimethylamine group, isolated as its hydrochloride salt . Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol .

Structural Analysis

  • Cyclobutane Core: A strained four-membered hydrocarbon ring contributing to conformational rigidity .

  • 1,3-Dioxolane Substituent: A five-membered ring containing two oxygen atoms at the 1, and 3 positions, often utilized as a ketone/aldehyde protecting group .

  • Dimethylamine Group: A tertiary amine (–N(CH₃)₂) providing basicity and potential for hydrogen bonding .

Table 1: Key Structural and Chemical Data

PropertyValue/DescriptionSource
CAS Number2742653-93-4
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
Hybridizationsp³ (cyclobutane), sp² (dioxolane)
Functional GroupsTertiary amine, ether, hydrochloride

Synthesis and Reaction Pathways

StepReaction TypeReagents/ConditionsYieldSource
1Cyclobutane formationPhotochemical [2+2] cycloaddition60–75%
2Dioxolane protectionEthylene glycol, PTSA, reflux>90%
3Dimethylamine incorporationReductive amination, NaBH₃CN70–85%

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form .

  • Stability: The dioxolane ring is acid-labile, requiring neutral or mildly basic conditions for storage .

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.5 ppm (cyclobutane CH₂)

    • δ 3.7–4.2 ppm (dioxolane O–CH₂–O)

    • δ 2.2–2.5 ppm (N(CH₃)₂) .

  • IR: Peaks at ~1100 cm⁻¹ (C–O–C ether), ~1600 cm⁻¹ (N–H bend, amine) .

Applications and Biological Relevance

Pharmaceutical Intermediates

  • Chiral Building Blocks: The cyclobutane core serves as a rigid scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs) .

  • Antifungal Agents: Dioxolane derivatives exhibit activity against Rhizoctonia solani and Botrytis cinerea .

Catalysis and Materials Science

  • Ligand Design: Cyclobutane-dioxolane hybrids act as polydentate ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions .

  • Organogelators: Chiral cyclobutane derivatives self-assemble into gels for nanomaterials .

Table 3: Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀/EC₅₀)Target OrganismSource
Dioxolane-triazole conjugate (D26)8.0 μM (duckweed growth)Lemna paucicostata
Cyclobutane β-peptidesAnti-aggregation (CD study)In vitro models

Future Directions

  • Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries or catalysts .

  • Structure-Activity Relationships (SAR): Explore modifications to the dioxolane and amine groups for enhanced bioactivity .

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